molecular formula C25H23N5O6 B2856904 ethyl 7-(2-methylpropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534577-18-9

ethyl 7-(2-methylpropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2856904
CAS No.: 534577-18-9
M. Wt: 489.488
InChI Key: DHVVBYBYUGIRMM-QYQHSDTDSA-N
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Description

(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps. One common approach is the condensation of 2-nitrobenzoyl chloride with an appropriate amine to form the imine intermediate. This intermediate is then cyclized under specific conditions to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the structure could lead to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine and pyrimidine moieties can interact with enzymes and receptors. These interactions can modulate various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 7-(2-methylpropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-4-36-25(33)18-13-17-21(26-20-11-7-8-12-28(20)24(17)32)29(14-15(2)3)22(18)27-23(31)16-9-5-6-10-19(16)30(34)35/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVVBYBYUGIRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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